molecular formula C20H19ClN4O3S B2971089 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 881440-81-9

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2971089
CAS No.: 881440-81-9
M. Wt: 430.91
InChI Key: OVOVKQSLEGGQCM-UHFFFAOYSA-N
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Description

The compound 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide features a 1,2,4-triazin core substituted at position 6 with a 4-chlorobenzyl group and at position 5 with a hydroxy group. A sulfanyl bridge connects the triazin ring to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group.

Properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-2-28-16-9-7-15(8-10-16)22-18(26)12-29-20-23-19(27)17(24-25-20)11-13-3-5-14(21)6-4-13/h3-10H,2,11-12H2,1H3,(H,22,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOVKQSLEGGQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Hydroxy Group: The hydroxy group is added through a hydroxylation reaction.

    Formation of the Ethoxyphenylacetamide Moiety: This involves the reaction of ethoxyphenylamine with acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the triazine ring or the chlorobenzyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazin-Based Analogs

2-{[6-(4-tert-Butylphenyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
  • Core Structure : 1,2,4-Triazin.
  • Substituents :
    • R1: 4-tert-Butylphenyl (bulky, lipophilic).
    • R2: 3-Chloro-2-methylphenyl (electron-withdrawing Cl, steric hindrance from methyl).
  • Molecular Weight : 442.96 g/mol.
  • Key Differences :
    • The tert-butyl group enhances lipophilicity but may reduce solubility compared to the 4-chlorobenzyl group in the main compound.
    • The 3-chloro-2-methylphenyl acetamide substituent introduces steric effects absent in the main compound’s 4-ethoxyphenyl group.
  • Implications : Increased steric bulk may affect target binding or metabolic stability .
2-{[6-(4-Chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
  • Core Structure : 1,2,4-Triazin.
  • Substituents :
    • R1: 4-Chlorobenzyl (same as the main compound).
    • R2: 4-Fluorophenyl (electron-withdrawing F vs. electron-donating ethoxy).
  • Lower lipophilicity (due to smaller F substituent) compared to the ethoxy group.
  • Implications : Fluorine’s electronegativity could enhance metabolic stability or target affinity .
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
  • Core Structure: 1,2,4-Triazin (with 5-oxo and 4-amino groups).
  • Substituents: R1: 4-Amino-6-methyl-5-oxo (hydrogen-bond donor/acceptor capabilities). R2: 4-Ethoxyphenyl (same as the main compound).
  • The 4-amino group introduces additional basicity and hydrogen-bonding sites.
  • Implications: Enhanced solubility due to amino and oxo groups, but reduced stability under acidic conditions .

Heterocyclic Variants: Thiadiazol and Triazol Derivatives

N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j)
  • Core Structure : 1,3,4-Thiadiazol.
  • Substituents: R1: 4-Chlorobenzyl (same as main compound). R2: 2-Isopropyl-5-methylphenoxy (bulky, lipophilic).
  • Physical Properties : Melting point 138–140°C.
  • Key Differences: Thiadiazol core lacks the hydrogen-bonding capacity of triazin. Phenoxy acetamide vs. phenyl acetamide linkage.
  • Implications : Reduced polarity compared to triazin derivatives may enhance membrane permeability but limit aqueous solubility .
2-[[4-Amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide
  • Core Structure : 1,2,4-Triazol.
  • Substituents: R1: 4-Amino-5-(2-chlorophenyl). R2: 4-Butylphenyl (long alkyl chain increases lipophilicity).
  • Biological Activity : Demonstrated anti-exudative activity in preclinical models (similar to diclofenac sodium) .
  • Key Differences :
    • Triazol core vs. triazin: Triazols are more metabolically stable but less polar.
    • Butylphenyl group enhances lipophilicity beyond the main compound’s ethoxyphenyl.

Biological Activity

The compound 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS Number: 881440-81-9) is a novel triazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H19_{19}ClN4_{4}O3_{3}S
  • Molecular Weight : 430.9 g/mol
  • Structure : The compound features a triazine ring with a chlorobenzyl group and an ethoxyphenyl acetamide moiety.

Antimicrobial Activity

Research indicates that compounds similar to 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibit significant antimicrobial properties. For instance:

  • Gram-positive bacteria : Preliminary studies suggest moderate activity against various strains, particularly those with methoxy substitutions enhancing efficacy.
  • Gram-negative bacteria : The compound's structure may confer resistance to certain bacterial defenses, although specific activity data remains limited.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, influencing pathways related to inflammation and cellular signaling .
  • Enzyme Inhibition : The presence of the triazine moiety suggests potential inhibition of key enzymes involved in bacterial metabolism.

Case Studies

Several studies have investigated the biological effects of related triazine compounds:

  • Study on Antimicrobial Efficacy :
    • A comparative analysis of triazine derivatives demonstrated that compounds with similar structural features exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • The study highlighted the importance of substituents on the triazine ring in enhancing bioactivity.
  • Toxicological Profile :
    • Toxicity assessments indicated a favorable safety profile for acetamide derivatives, with LD50 values exceeding 24 g/kg in animal models . This suggests a low risk of acute toxicity, making it a candidate for further pharmacological exploration.

Research Findings

Recent findings emphasize the need for further research into the biological activities of 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide:

Property Value
Molecular Weight430.9 g/mol
Antimicrobial ActivityModerate (specific strains)
Toxicity (LD50)>24 g/kg
Structural FeaturesTriazine ring with chlorobenzyl and ethoxy groups

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